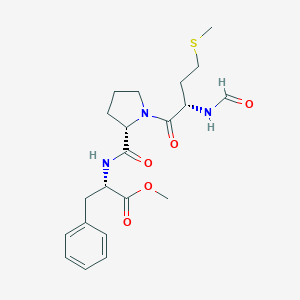

N-Formylmethionyl-prolyl-phenylalanine methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Formylmethionyl-prolyl-phenylalanine methyl ester (fMLP) is a synthetic peptide that has been widely used in scientific research due to its ability to stimulate neutrophils and other leukocytes. The peptide is derived from bacterial peptides and is commonly used in laboratory experiments to study various biological processes.

Aplicaciones Científicas De Investigación

FMLP has been widely used in scientific research to study the function of neutrophils and other leukocytes. The peptide stimulates the respiratory burst in neutrophils, which leads to the production of reactive oxygen species. This process is important for the immune response to bacterial infections. N-Formylmethionyl-prolyl-phenylalanine methyl ester has also been used to study chemotaxis, which is the process by which cells migrate towards a chemical gradient. The peptide acts as a chemoattractant for neutrophils, which allows researchers to study the mechanisms of chemotaxis.

Mecanismo De Acción

The mechanism of action of N-Formylmethionyl-prolyl-phenylalanine methyl ester involves binding to a G protein-coupled receptor called formyl peptide receptor 1 (FPR1). Activation of FPR1 leads to the activation of downstream signaling pathways, including the phospholipase C pathway, the phosphatidylinositol 3-kinase pathway, and the mitogen-activated protein kinase pathway. These pathways lead to the production of reactive oxygen species and the activation of transcription factors, which regulate gene expression.

Biochemical and Physiological Effects:

This compound has several biochemical and physiological effects on neutrophils and other leukocytes. The peptide stimulates the respiratory burst, which leads to the production of reactive oxygen species. This process is important for the immune response to bacterial infections. This compound also activates the NADPH oxidase enzyme, which is responsible for the production of reactive oxygen species. The peptide has been shown to induce chemotaxis in neutrophils, which allows cells to migrate towards sites of infection. This compound has also been shown to induce degranulation in neutrophils, which releases antimicrobial peptides and enzymes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

FMLP has several advantages for lab experiments. The peptide is easy to synthesize and has a high yield and purity. It is also stable and can be stored for long periods of time. N-Formylmethionyl-prolyl-phenylalanine methyl ester is a potent chemoattractant and can be used at low concentrations. However, there are some limitations to using this compound in lab experiments. The peptide is derived from bacterial peptides and may not accurately reflect the physiological response to infection. It also has a short half-life and may be rapidly degraded in vivo.

Direcciones Futuras

There are several future directions for research on N-Formylmethionyl-prolyl-phenylalanine methyl ester. One area of research is the development of FPR1 antagonists, which could be used to treat inflammatory diseases. Another area of research is the study of the role of this compound in cancer. Recent studies have shown that this compound can promote tumor growth and metastasis. Understanding the mechanisms of this compound-induced tumor growth could lead to the development of new cancer therapies. Finally, there is a need for further research on the physiological effects of this compound in vivo. Studies in animal models could provide valuable insights into the role of this compound in the immune response to infection.

Conclusion:

In conclusion, this compound is a synthetic peptide that has been widely used in scientific research to study the function of neutrophils and other leukocytes. The peptide stimulates the respiratory burst, induces chemotaxis, and activates the NADPH oxidase enzyme. This compound has several advantages for lab experiments, including ease of synthesis and stability. However, there are some limitations to using this compound in lab experiments, including its short half-life and potential lack of physiological relevance. Future research on this compound could lead to the development of new therapies for inflammatory diseases and cancer.

Métodos De Síntesis

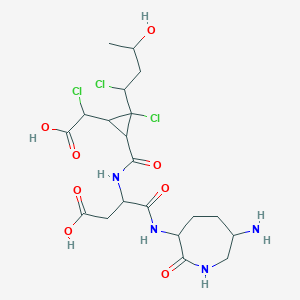

The synthesis of N-Formylmethionyl-prolyl-phenylalanine methyl ester involves the coupling of three amino acids, namely, methionine, proline, and phenylalanine, with a formyl group at the N-terminus and a methyl ester group at the C-terminus. The peptide can be synthesized using solid-phase peptide synthesis or solution-phase peptide synthesis. Solid-phase peptide synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain, while solution-phase peptide synthesis involves the coupling of amino acids in solution. Both methods have been used to synthesize this compound with high yield and purity.

Propiedades

Número CAS |

150178-44-2 |

|---|---|

Fórmula molecular |

C21H29N3O5S |

Peso molecular |

435.5 g/mol |

Nombre IUPAC |

methyl (2S)-2-[[(2S)-1-[(2S)-2-formamido-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C21H29N3O5S/c1-29-21(28)17(13-15-7-4-3-5-8-15)23-19(26)18-9-6-11-24(18)20(27)16(22-14-25)10-12-30-2/h3-5,7-8,14,16-18H,6,9-13H2,1-2H3,(H,22,25)(H,23,26)/t16-,17-,18-/m0/s1 |

Clave InChI |

PJYRDJQVXPQKFT-BZSNNMDCSA-N |

SMILES isomérico |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCSC)NC=O |

SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CCSC)NC=O |

SMILES canónico |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CCSC)NC=O |

Secuencia |

MPF |

Sinónimos |

N-formyl-Met-Pro-Phe-OMe N-formylmethionyl-prolyl-phenylalanine methyl este |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.